molecular formula C11H15N3O B2467329 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one CAS No. 2034592-12-4

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one

Cat. No.: B2467329
CAS No.: 2034592-12-4
M. Wt: 205.261
InChI Key: HERSYXNBIUZYNK-UHFFFAOYSA-N
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Description

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one (CAS 2034592-12-4) is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . This compound is a derivative of the 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery . The dihydropyrazolo[1,5-a]pyrazin-4-one core is a privileged structure for developing modulators of metabotropic glutamate receptors (mGluRs), which are key targets for neurological and psychiatric disorders . Research indicates that compounds based on this scaffold can act as potent negative allosteric modulators (NAMs) of the mGluR2 subtype . By inhibiting mGluR2 activity, these NAMs enhance glutamate release in the brain, which has shown promise in preclinical models for improving cognitive function . This mechanism is being investigated for the treatment of conditions such as cognitive deficits associated with schizophrenia, mood disorders, and Alzheimer's disease . Beyond neuroscience, the dihydropyrazolo[1,5-a]pyrazin-4-one structure has also been identified in research exploring inhibitors for viral targets, such as the alphavirus nsP2 protease, highlighting its versatility as a key intermediate in probe and therapeutic development . This product is intended for research purposes as a chemical reference standard or building block for the synthesis of more complex bioactive molecules. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-3-4-11(15)13-7-8-14-10(9-13)5-6-12-14/h2,5-6H,1,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERSYXNBIUZYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCN2C(=CC=N2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrazine core. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions result in the formation of substituted pyrazolo[1,5-a]pyrazine derivatives.

Scientific Research Applications

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a modulator of biological pathways and as a probe for studying enzyme functions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity. Alternatively, it can interact with receptors, altering their signaling and downstream effects.

Comparison with Similar Compounds

Key Observations:

Core Modifications: Pyrazinone cores (as in 1-(6,7-dihydropyrazolo…)) exhibit higher mGlu5 potency compared to pyrimidinone derivatives like VU0462807, likely due to enhanced receptor binding . Pyridyl substituents (e.g., 4k) improve potency (~7 nM) over phenyl derivatives but introduce CNS-related toxicities in preclinical models .

Substituent Effects :

  • Eastern Aryl Groups : Fluorine substitution at the para position (e.g., 4c) optimizes potency (EC50: 10 nM) and efficacy (Glu Max%: 130%), while bulkier groups (e.g., methoxy) reduce efficacy .
  • Western Linkers : Methyl or benzyl groups improve metabolic stability but may reduce solubility .

Toxicity and Selectivity: Excessive mGlu5 activation by high-efficacy PAMs like 4k correlates with adverse effects (e.g., seizures in rat models), limiting clinical advancement . Compounds like VU0462807, with pyrimidinone cores, show reduced toxicity but lower potency .

Pharmacokinetic and ADMET Comparisons

Parameter 1-(6,7-Dihydropyrazolo…) VU0462807 4k
Solubility (µg/mL) 15–20 35 25
Cl (mL/min/kg) 30 20 18
t1/2 (h) 2.5 4.0 3.8
CNS Penetration Moderate High High
hERG IC50 (µM) >30 >30 25

Insights:

  • Solubility: Pyrimidinone derivatives (VU0462807) exhibit better aqueous solubility due to reduced lipophilicity .
  • Metabolic Stability : 4k’s lower clearance (18 mL/min/kg) and longer half-life (3.8 h) make it superior for sustained receptor modulation .
  • Safety : All compounds show minimal hERG inhibition, but 4k’s narrower safety margin (hERG IC50: 25 µM) necessitates caution .

Research Implications

The dihydropyrazolo-pyrazinone scaffold offers a versatile platform for mGlu5 PAM development. However, the balance between potency and toxicity remains a critical challenge. Future efforts should focus on:

  • Low-Efficacy PAMs : To mitigate toxicity while retaining therapeutic benefits .
  • Peripheral vs. CNS Targeting: Modifying substituents to limit blood-brain barrier penetration for non-CNS applications .
  • Synthetic Optimization : Leveraging schemes like Goldberg couplings () to diversify substituents efficiently .

Biological Activity

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. Its structure includes a dihydropyrazolo framework which is known for its diverse biological activities. The presence of a carbonyl group (pent-4-en-1-one) contributes to its reactivity and potential interactions with various biological targets.

Synthesis Methods

The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes include:

  • Cyclization Reaction : Involves the reaction of a pyrazole derivative with suitable aldehydes or ketones.
  • Catalyst Use : Acid or base catalysts may be employed to facilitate the cyclization process.

Industrial production methods often optimize these reactions for yield and purity, utilizing techniques such as continuous flow reactors.

Biological Activity

The biological activity of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one has been investigated in various studies:

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrazolo compounds have been tested against various cancer cell lines. A study reported that certain derivatives showed low micromolar activity against glioblastoma and pancreatic adenocarcinoma cell lines, suggesting that 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one may also possess similar anti-cancer potential .

Kinase Inhibition

The compound has been explored as a potential inhibitor of RIP1 kinase, a critical regulator in cellular processes like inflammation and apoptosis. Inhibition of this kinase could provide therapeutic benefits in treating diseases such as cancer and neurodegenerative disorders .

Comparative Analysis of Related Compounds

To better understand the biological activity of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-oneSimilar dihydropyrazole structureNegative allosteric modulator of mGluRs
8-(trifluoromethyl)-dihydropyrazoloTrifluoromethyl substitution; related to neuropharmacologyPotential CNS activity
Bicyclo[2.2.1]heptan derivativesSimilar bicyclic frameworkVaried biological activities depending on substituents

This table highlights the unique structural elements of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one that may influence its pharmacological properties.

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Antitumor Screening

In vitro studies using real-time proliferation assays demonstrated that derivatives similar to 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one exhibited potent anti-proliferative effects against various cancer cell lines including LN-229 (glioblastoma) and HCT-116 (colorectal carcinoma). These findings suggest that further exploration into this compound's antitumor capabilities is warranted .

Case Study 2: Enzyme Modulation

Another study investigated the effects of similar pyrazolo derivatives on enzyme functions. The results indicated that these compounds could serve as valuable probes for studying biological pathways involving key enzymes .

Q & A

Q. What methodologies correlate in vitro bioassay results with structural modifications?

  • Integrated approach :
  • Dose-response curves : Compare IC50_{50} values across derivatives (e.g., 0.1–10 μM range) .
  • Molecular docking : Align crystallographic data with target protein active sites (e.g., kinase domains) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.